molecular formula C27H29N7O B12634588 Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-

Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-

Cat. No.: B12634588
M. Wt: 467.6 g/mol
InChI Key: MGCQENKAQXDYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-” is a structurally complex molecule featuring:

  • Pyrrolo[2,3-d]pyrimidine core: A nitrogen-rich heterocyclic scaffold known for its role in kinase inhibition and antitumor activity .
  • Substituents: A 5-methyl group on the pyrrolo[2,3-d]pyrimidine ring, which enhances steric and electronic interactions with biological targets . A phenylamino linker connected to a 4-(2-hydroxyethyl)piperazinyl group, likely improving solubility and pharmacokinetic properties compared to non-polar analogs . A benzeneacetonitrile moiety at the 3-position, a functional group frequently used in pharmaceuticals for its metabolic stability and binding affinity .

Properties

Molecular Formula

C27H29N7O

Molecular Weight

467.6 g/mol

IUPAC Name

2-[3-[2-[4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]acetonitrile

InChI

InChI=1S/C27H29N7O/c1-19-18-29-26-24(19)25(21-4-2-3-20(17-21)9-10-28)31-27(32-26)30-22-5-7-23(8-6-22)34-13-11-33(12-14-34)15-16-35/h2-8,17-18,35H,9,11-16H2,1H3,(H2,29,30,31,32)

InChI Key

MGCQENKAQXDYRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=NC(=NC(=C12)C3=CC=CC(=C3)CC#N)NC4=CC=C(C=C4)N5CCN(CC5)CCO

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis Overview

The synthesis of Benzeneacetonitrile can be broken down into several distinct phases:

  • Formation of the Pyrrolo[2,3-d]pyrimidine Core: This initial step typically involves the cyclization of appropriate precursors in the presence of bases or acids to form the pyrrolo[2,3-d]pyrimidine structure.

  • Introduction of Functional Groups: Following the core formation, functional groups such as piperazine and hydroxyethyl are introduced through nucleophilic substitution reactions.

  • Final Coupling Reactions: The final steps often involve coupling reactions that link various fragments together to form the complete molecule.

Detailed Synthetic Pathways

The following table summarizes the key synthetic pathways reported in literature:

Step Description Key Reagents/Conditions
1 Synthesis of pyrrolo[2,3-d]pyrimidine core Use of hydrazine derivatives and formamide at elevated temperatures
2 Halogenation of pyrimidine N-bromosuccinimide or N-iodosuccinimide for bromination or iodination
3 Introduction of piperazine Reaction with a piperazine derivative under basic conditions
4 Hydroxyethyl group addition Alkylation using a hydroxyethyl halide
5 Final coupling reaction Palladium-catalyzed cross-coupling (e.g., Suzuki reaction)

Example Synthetic Route

A specific synthetic route derived from patent literature includes:

  • Start with a substituted pyrrolo[2,3-d]pyrimidine.
  • Protect the nitrogen atom using a suitable protecting group.
  • React with piperazine derivative to introduce the piperazine moiety.
  • Use alkylation with hydroxyethyl bromide to attach the hydroxyethyl group.
  • Perform a palladium-catalyzed cross-coupling reaction to finalize the structure.

This method is advantageous due to its ability to selectively introduce functional groups while minimizing side reactions.

Research Findings and Optimization

Recent studies have focused on optimizing reaction conditions to improve yield and purity:

  • Catalyst Selection: The use of different palladium catalysts has been shown to affect the efficiency of coupling reactions significantly.

  • Temperature Control: Maintaining optimal temperatures during cyclization and coupling reactions is critical for maximizing yields.

  • Solvent Effects: The choice of solvent can influence both reaction rates and product distributions, with polar aprotic solvents often providing better outcomes for nucleophilic substitutions.

The preparation methods for Benzeneacetonitrile, particularly those involving its complex multi-step synthesis, demonstrate significant advancements in organic chemistry techniques. Ongoing research continues to refine these methods, aiming for greater efficiency and applicability in pharmaceutical contexts.

Chemical Reactions Analysis

Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Synthesis of Pyrrolopyrimidine Derivatives

The compound belongs to a class of pyrrolopyrimidine derivatives, which have shown significant promise in medicinal chemistry. Recent studies have focused on developing efficient synthetic methods for these compounds. For instance, a one-pot three-component reaction involving p-chlorobenzaldehyde and malononitrile has been reported to yield various pyrimidine derivatives with notable biological activities .

Table 1: Synthesis Methods for Pyrrolopyrimidine Derivatives

MethodDescriptionYield
One-pot three-component condensationInvolves p-chlorobenzaldehyde, malononitrile, and thiobarbituric acidHigh
Palladium-catalyzed reactionsUtilizes methyleneaziridines with diketonesModerate
Thermolysis of aziridinesReaction in refluxing tolueneVariable

Antidiabetic Activity

Benzeneacetonitrile derivatives have been studied for their potential as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are crucial in managing type 2 diabetes. Compounds with pyrrolopyrimidine structures have demonstrated effective inhibition of DPP-IV, leading to improved glycemic control .

Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory effects of pyrrolopyrimidine derivatives. These compounds have been evaluated using RAW264.7 cells, showing significant inhibition of pro-inflammatory cytokines through mechanisms involving COX-2 and TLR pathways .

Table 2: Biological Activities of Pyrrolopyrimidine Derivatives

Activity TypeCompoundMechanism
DPP-IV InhibitionVarious derivativesGlycemic control
Anti-inflammatorySelected derivativesCOX-2 and TLR inhibition

Anticancer Research

A study investigated the anticancer properties of a related pyrrolopyrimidine compound, revealing its ability to induce apoptosis in cancer cell lines. The study utilized molecular docking techniques to understand the interaction between the compound and target proteins involved in cell proliferation .

Drug Development

In drug development contexts, benzeneacetonitrile derivatives have been explored as potential therapeutic agents for conditions such as cancer and diabetes. The modification of these compounds has been shown to enhance their efficacy and reduce side effects associated with existing therapies .

Mechanism of Action

The mechanism of action of Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl-substituted piperazine ring and the pyrrolo[2,3-d]pyrimidine moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogous Compounds

Compound Name / Structure Core Structure Key Substituents Biological Activity / Notes Reference
Target Compound Pyrrolo[2,3-d]pyrimidine 5-methyl; 3-benzeneacetonitrile; 4-(2-hydroxyethyl)piperazinyl-phenylamino Hypothesized kinase inhibition; enhanced solubility due to hydroxyethyl piperazine
7-Benzyl-4-methyl-5-[2-(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine (Compound 6) Pyrrolo[2,3-d]pyrimidine 5-(3,5-dimethoxyphenylethyl); 7-benzyl Antitumor activity (83% yield); TLC Rf 0.45; mp 144–146°C
(R)-6-(2-chloro-4-fluorophenyl)-5-methyl-...-pyrido[2,3-d]pyrimidin-7(8H)-one Pyrido[2,3-d]pyrimidinone 6-(2-chloro-4-fluorophenyl); 8-(propionylpiperidin-3-yl) Kinase inhibition; chloro/fluoro groups enhance target binding
Benzeneacetonitrile, 4-methoxy- Benzeneacetonitrile 4-methoxy Detected in damaged Haloxylon plants; role in stress response
Benzeneacetonitrile, 4-hydroxy- Benzeneacetonitrile 4-hydroxy Found in undamaged/damaged Haloxylon plants; potential biomarker for plant stress
7-Benzyl-4-methyl-5-[2-(2-chlorophenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine (Compound 9) Pyrrolo[2,3-d]pyrimidine 5-(2-chlorophenylethyl); 7-benzyl Antitumor activity (90% yield); TLC Rf 0.46; mp 144–146°C

Key Findings:

Core Modifications: The pyrrolo[2,3-d]pyrimidine core in the target compound is structurally analogous to Compounds 6 and 9 but differs in substituents . Pyrido[2,3-d]pyrimidinones (e.g., ) exhibit similar bioactivity but with altered ring saturation . Benzeneacetonitrile derivatives (4-methoxy, 4-hydroxy) lack the heterocyclic core but share the nitrile group’s metabolic stability .

Substituent Impact: Hydroxyethyl piperazine: Compared to methylpiperazine (e.g., ), this group likely improves solubility and reduces toxicity, critical for drug development . Chloro/fluoro groups: Present in pyrido[2,3-d]pyrimidinones, these electron-withdrawing substituents enhance binding to hydrophobic enzyme pockets but may reduce solubility .

Biological Activity :

  • Antitumor analogs (Compounds 6, 9) achieve >80% synthesis yields, suggesting scalable production . The target compound’s hydroxyethyl piperazine may offer a broader therapeutic index.
  • Benzeneacetonitrile’s role in plant stress response (–5) contrasts with its synthetic use in pharmaceuticals, highlighting functional versatility .

Physicochemical Properties: The target compound’s benzeneacetonitrile group may confer higher logP (lipophilicity) than 4-methoxy/4-hydroxy analogs, influencing membrane permeability .

Biological Activity

Benzeneacetonitrile, specifically the compound 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl], is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety which is known for enhancing the pharmacokinetic properties of drugs, including improved solubility and bioavailability. The pyrrolopyrimidine structure contributes to its potential interactions with biological targets such as enzymes and receptors.

Research indicates that compounds with similar structures often exhibit antitumor activity through several mechanisms:

  • DNA Intercalation : Many pyrrolopyrimidine derivatives function as DNA intercalators, disrupting the replication process in cancer cells.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases.
  • Induction of Apoptosis : They can activate apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Antitumor Activity

Recent studies have demonstrated that benzeneacetonitrile derivatives exhibit significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : Commonly tested lines include A549 (lung cancer), HL-60 (leukemia), and HSC series (oral squamous cell carcinoma).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values are crucial for assessing potency. For instance, compounds structurally related to benzeneacetonitrile have shown IC50 values in the low micromolar range against A549 cells, indicating strong antitumor potential.
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA5496.26 ± 0.33DNA intercalation
Compound BHL-605.48 ± 0.25Enzyme inhibition
Compound CHSC-38.75 ± 0.40Apoptosis induction

Case Studies

  • Study on HL-60 Cells : A study focused on HL-60 cells revealed that treatment with benzeneacetonitrile derivatives led to significant DNA fragmentation and activation of caspase-3, a key marker of apoptosis . The results suggested that these compounds could serve as potent antineoplastic agents.
  • In Vivo Models : In animal models, compounds similar to benzeneacetonitrile have been shown to reduce tumor size significantly when administered at doses ranging from 50 to 300 mg/kg . These findings underscore the therapeutic potential of this class of compounds in oncology.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing benzeneacetonitrile derivatives with pyrrolo[2,3-d]pyrimidine scaffolds?

  • Methodology : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between halogenated pyrrolo[2,3-d]pyrimidine intermediates and piperazinylphenylamine derivatives. For example, Pd(II)-catalyzed coupling under inert atmosphere with NaHCO₃ as a base in solvents like 2-methyltetrahydrofuran (2-MeTHF) is effective . Post-synthesis, purification via column chromatography (hexane/acetone gradient) and characterization by LC-MS are critical .

Q. How can researchers confirm the structural identity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : Compare aromatic proton signals (δ 6.5–8.5 ppm) and nitrile peaks (C≡N stretch at ~2250 cm⁻¹ in IR) .
  • High-resolution mass spectrometry (HRMS) : Match observed molecular ion peaks with theoretical values (e.g., CₙHₘNₐOₚ) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry if crystallization is feasible .

Q. What analytical methods are recommended for quantifying impurities in this compound?

  • Methodology :

  • HPLC with UV detection : Use a C18 column and ammonium acetate buffer (pH 6.5) for optimal separation of polar byproducts .
  • LC-MS/MS : Detect trace impurities (e.g., residual solvents or dehalogenated intermediates) with MRM (multiple reaction monitoring) .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s bioactivity be explored?

  • Methodology :

  • Kinetic studies : Measure binding affinity to target receptors (e.g., kinases) using surface plasmon resonance (SPR) or fluorescence polarization .
  • Metabolite profiling : Incubate with liver microsomes and identify degradation products via UPLC-QTOF to infer metabolic stability .
  • Docking simulations : Model interactions with active sites (e.g., ATP-binding pockets) using software like AutoDock Vina, referencing crystallographic data .

Q. How should researchers address contradictions in reported bioactivity data for similar nitrile-containing compounds?

  • Methodology :

  • Orthogonal validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., hydroxyethyl-piperazine vs. methyl-piperidine) on potency .
  • Batch-to-batch consistency checks : Ensure synthetic reproducibility by tracking impurity profiles across batches .

Q. What strategies optimize the compound’s solubility and stability in aqueous buffers?

  • Methodology :

  • Co-solvent screening : Test DMSO, PEG-400, or cyclodextrins for solubility enhancement without precipitation .
  • pH stability studies : Monitor degradation rates in buffers (pH 4–9) via accelerated stability testing (40°C/75% RH) .
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methodology :

  • DFT calculations : Predict electronic effects of substituents (e.g., electron-withdrawing groups on the benzene ring) .
  • Free-energy perturbation (FEP) : Simulate binding energy changes for proposed derivatives .
  • ADMET profiling : Use tools like SwissADME to prioritize compounds with favorable pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.